molecular formula C8H10KN3O2 B2989445 Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2172254-07-6

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2989445
CAS No.: 2172254-07-6
M. Wt: 219.285
InChI Key: BEKIAIVFXBDBRX-UHFFFAOYSA-M
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Description

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with a complex structure and significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and synthetic utility.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines and β-dicarbonyl compounds, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound

Scientific Research Applications

Chemistry: In chemistry, Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including viral infections and cancer.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Other carboxylate salts: Compounds with similar carboxylate groups may have analogous properties and applications.

Uniqueness: Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its specific structural features and reactivity. Its unique combination of properties makes it particularly useful in certain applications where other compounds may not be as effective.

Properties

IUPAC Name

potassium;2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.K/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5;/h9H,2-4H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKIAIVFXBDBRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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